Cedirogant

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

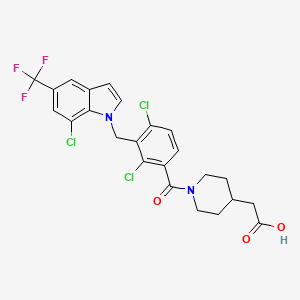

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl3F3N2O3/c25-18-2-1-16(23(35)31-6-3-13(4-7-31)9-20(33)34)21(27)17(18)12-32-8-5-14-10-15(24(28,29)30)11-19(26)22(14)32/h1-2,5,8,10-11,13H,3-4,6-7,9,12H2,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEOHCYSHVKLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC(=O)O)C(=O)C2=C(C(=C(C=C2)Cl)CN3C=CC4=CC(=CC(=C43)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl3F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055496-11-0 | |

| Record name | Cedirogant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055496110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEDIROGANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6466M4LVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cedirogant: A Technical Deep Dive into RORγt Inverse Agonism and IL-17/IL-23 Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are key mediators of inflammatory responses through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1][3] Dysregulation of the IL-23/IL-17 signaling pathway is a well-established driver in the pathogenesis of several autoimmune diseases, including psoriasis.[1][3] this compound was developed to target this pathway, offering a potential oral therapeutic option for moderate to severe plaque psoriasis.[4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on the IL-17/IL-23 pathway, summarizing available quantitative data and detailing relevant experimental protocols. Despite showing promise in early clinical trials, the development of this compound was discontinued due to preclinical toxicology findings.[6][7]

Introduction: The IL-23/IL-17 Axis in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells into the epidermis and dermis. The IL-23/IL-17 axis is central to its pathogenesis.[1][3] Dendritic cells and macrophages in the skin produce IL-23, which promotes the expansion and maintenance of Th17 cells.[3] Activated Th17 cells, in turn, secrete IL-17A, IL-17F, and other pro-inflammatory cytokines, leading to keratinocyte activation, neutrophil recruitment, and amplification of the inflammatory cascade that results in the characteristic psoriatic plaques.[3]

RORγt is the master regulator of Th17 cell differentiation.[2] It directly drives the transcription of genes encoding IL-17A and IL-17F. Therefore, inhibiting RORγt activity presents a compelling therapeutic strategy to downregulate the pro-inflammatory effects of the IL-23/IL-17 pathway.[1][2] this compound was designed as an inverse agonist of RORγt, aiming to reduce the constitutive activity of the receptor and thereby suppress IL-17 production.[1][2]

Mechanism of Action of this compound

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the basal activity of a receptor in the absence of an agonist. RORγt is thought to possess a degree of constitutive activity, and this compound binding to the ligand-binding domain of RORγt stabilizes an inactive conformation of the receptor. This prevents the recruitment of coactivators and may facilitate the binding of corepressors, leading to a decrease in the transcription of RORγt target genes, including IL17A and IL17F.

Quantitative Data Summary

Pharmacokinetic Properties

This compound exhibited dose-proportional plasma exposures after single doses.[4] Key pharmacokinetic parameters from Phase I studies are summarized below.

| Parameter | Value | Population | Dosing | Reference |

| Tmax (median) | 2 - 5 hours | Healthy & Psoriasis Patients | Single and Multiple Doses | [4][8] |

| Terminal Half-life (mean) | 16 - 28 hours | Healthy & Psoriasis Patients | Single and Multiple Doses | [4][8] |

| Steady State Achievement | Within 12 days | Healthy & Psoriasis Patients | Multiple Doses | [4][8] |

| Accumulation Ratios | ~1.2 to 1.8 | Healthy Participants | 75 mg to 375 mg q.d. | [4][8] |

| Apparent Clearance | 24.5 L/day | Healthy & Psoriasis Patients | N/A | [9] |

| Apparent Volume of Distribution | 28.2 L | Healthy & Psoriasis Patients | N/A | [9] |

Table 1: Summary of this compound Pharmacokinetic Parameters

Pharmacodynamic Activity

The pharmacodynamic effect of this compound was assessed by measuring the ex vivo inhibition of IL-17A.[9][10]

| Parameter | Value | Reference |

| IC50 for ex vivo IL-17A inhibition | 0.56 mg/L | [9][10] |

| Maximum ex vivo IL-17A inhibition | 0.76 | [9][10] |

Table 2: this compound Pharmacodynamic Parameters for IL-17A Inhibition

Clinical Efficacy (Phase II)

The primary endpoint in the Phase II trial was the proportion of patients achieving at least a 75% improvement in the Psoriasis Area and Severity Index (PASI 75) at week 16.[5][6] The study was terminated prematurely.[6]

| Treatment Group | PASI 75 Achievement Rate at Week 16 | Reference |

| This compound 75 mg | 28.6% | [5] |

| This compound 150 mg | 7.7% | [5] |

| This compound 375 mg | 41.7% | [5] |

| Placebo | 0% | [5] |

Table 3: PASI 75 Response Rates in the Phase II Study of this compound in Psoriasis

Experimental Protocols

RORγt Activity Assessment: Luciferase Reporter Gene Assay

A common method to assess the activity of nuclear receptors like RORγt is a cell-based luciferase reporter gene assay. This assay measures the ability of a compound to modulate the transcriptional activity of RORγt on a target gene promoter.

Objective: To determine the in vitro potency of this compound in inhibiting RORγt-mediated transcription.

Methodology:

-

Cell Line: A suitable mammalian cell line, such as HEK293T or Jurkat cells, is used. These cells do not endogenously express high levels of RORγt.

-

Reporter Vector: A luciferase reporter plasmid is constructed. This vector contains a minimal promoter and multiple copies of a RORγt response element (RORE) upstream of the firefly luciferase gene (luc).

-

Expression Vector: A second plasmid is used to drive the expression of full-length human RORγt in the host cells.

-

Control Vector: A third plasmid, typically expressing Renilla luciferase under the control of a constitutive promoter (e.g., CMV), is co-transfected to normalize for transfection efficiency and cell viability.

-

Transfection: The three plasmids (RORγt expression, RORE-luciferase reporter, and Renilla control) are co-transfected into the host cells.

-

Compound Treatment: After a period of incubation to allow for protein expression, the transfected cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading: Following compound incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized data is then used to generate a dose-response curve, and the IC50 value for this compound is calculated.

IL-17A/F Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying protein levels, such as cytokines, in biological samples like serum or cell culture supernatants.

Objective: To measure the concentration of IL-17A and/or IL-17F in serum from clinical trial participants to assess the pharmacodynamic effect of this compound.

Methodology:

-

Sample Collection and Preparation: Whole blood is collected from participants at specified time points. The blood is allowed to clot, and serum is separated by centrifugation. Serum samples are stored at -80°C until analysis.

-

ELISA Plate Coating: A 96-well microplate is coated with a capture antibody specific for human IL-17A or IL-17F. The plate is then washed and blocked to prevent non-specific binding.

-

Standard Curve Preparation: A series of dilutions of a known concentration of recombinant human IL-17A or IL-17F are prepared to generate a standard curve.

-

Sample and Standard Incubation: The prepared serum samples and standards are added to the coated wells and incubated. During this time, the IL-17 in the samples binds to the capture antibody.

-

Detection Antibody Incubation: After washing away unbound substances, a biotinylated detection antibody, also specific for IL-17A or IL-17F, is added to the wells.

-

Enzyme Conjugate Incubation: The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added. The streptavidin binds to the biotin on the detection antibody.

-

Substrate Addition and Signal Development: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.

-

Reaction Stoppage and Absorbance Reading: The reaction is stopped by adding an acid solution, and the absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance values from the standards are used to generate a standard curve. The concentration of IL-17A or IL-17F in the patient samples is then interpolated from this curve.

Discontinuation of Development

The development of this compound was discontinued following findings from a 39-week preclinical toxicology study in dogs.[6] The adverse events observed in this study included a rapid decline in the clinical condition of some animals, characterized by body weight loss and gastrointestinal signs.[6] These findings led to the premature termination of the Phase II clinical trial in psoriasis patients.[6][7]

Conclusion

This compound represented a promising oral therapeutic approach for psoriasis by targeting the master regulator of the IL-17 pathway, RORγt. Early clinical data demonstrated its ability to modulate the IL-23/IL-17 axis and showed signals of clinical efficacy. However, the emergence of adverse findings in preclinical long-term toxicology studies ultimately led to the cessation of its development. The journey of this compound underscores the challenges in developing small molecule inhibitors of nuclear receptors and highlights the critical importance of long-term safety assessments. The insights gained from the this compound program, nevertheless, contribute valuable knowledge to the ongoing efforts to develop safe and effective oral treatments for psoriasis and other Th17-mediated autoimmune diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Development of Cedirogant: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Cedirogant (ABBV-157) emerged from a collaboration between Inventiva Pharma and AbbVie, initiated in 2012, to discover novel oral therapies for autoimmune diseases.[1][2] This small molecule was identified as a potent, orally active inverse agonist of the Retinoic Acid-related Orphan Receptor gamma t (RORγt).[3][4] The development of this compound was ultimately discontinued due to adverse findings in a preclinical chronic toxicology study.[1][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, based on publicly available data.

Rationale and Discovery

The therapeutic rationale for developing a RORγt inverse agonist lies in the central role of the IL-23/IL-17 signaling pathway in the pathogenesis of psoriasis and other autoimmune diseases.[6][7] RORγt is the master transcription factor that drives the differentiation of T helper 17 (Th17) cells and is essential for the production of pro-inflammatory cytokines, including IL-17A and IL-17F.[3][6] By inhibiting RORγt activity, this compound was designed to suppress the Th17 cell lineage and reduce the production of these key cytokines, offering a potential oral alternative to injectable biologic therapies that target components of this pathway.[2]

The discovery of this compound was the result of a joint effort by Inventiva and AbbVie to identify compounds capable of suppressing a broad range of inflammatory cytokines.[1] While specific details of the screening cascade and lead optimization studies are not publicly available, the collaboration led to the identification of this compound as a promising clinical candidate.

Chemical Properties

This compound is a small molecule with the following chemical properties:

| Property | Value | Source |

| IUPAC Name | 2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid | [8] |

| Molecular Formula | C₂₄H₂₀Cl₃F₃N₂O₃ | [8] |

| Molecular Weight | 547.8 g/mol | [8] |

| CAS Number | 2055496-11-0 | [8] |

Mechanism of Action: Targeting the IL-23/IL-17 Pathway

This compound functions as an inverse agonist of RORγt.[3][4] This mechanism involves binding to the receptor and promoting a conformational change that actively represses its transcriptional activity, even in the absence of a natural agonist. This leads to the downregulation of IL-17 synthesis and disrupts the pro-inflammatory cascade driven by the IL-23/Th17 axis.[6] The relationship between this compound exposure and its pharmacodynamic effect on IL-17A inhibition was characterized by a direct maximum inhibition model, suggesting no significant delay between plasma concentration and target engagement.[1]

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Preclinical Development

The selection of this compound for clinical development was based on its in vitro and in vivo pharmacology and preclinical toxicology studies.[9] However, detailed public data from these studies are scarce.

Toxicology and Discontinuation

The development of this compound was halted due to findings from a 39-week preclinical toxicology study in dogs.[7] This study revealed that this compound was associated with a rapid decline in the clinical condition of some animals, primarily characterized by body weight loss.[7] These preclinical findings led to the voluntary termination of the ongoing Phase IIb clinical trial.[5][7]

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of moderate-to-severe plaque psoriasis before its discontinuation.

Phase I Studies

Two Phase I studies were conducted to evaluate the pharmacokinetics (PK), safety, and preliminary efficacy of this compound in healthy participants and patients with psoriasis.[9]

-

Study Design: The studies included single ascending dose (SAD) cohorts (20-750 mg) and multiple ascending dose (MAD) cohorts (75-375 mg once-daily).[9] The effect of food and co-administration with itraconazole (a CYP3A inhibitor) on this compound's pharmacokinetics were also assessed.[9]

-

Participants: Healthy volunteers and patients with moderate-to-severe chronic plaque psoriasis.[9]

-

Assessments: Pharmacokinetic parameters (Cmax, Tmax, terminal half-life, AUC), safety, and tolerability were evaluated.[9] In patients with psoriasis, efficacy was assessed using the Psoriasis Area and Severity Index (PASI) and the Self-Assessment of Psoriasis Symptoms (SAPS).[9]

The pharmacokinetic properties of this compound from the Phase I studies are summarized below.

| Parameter | Value | Population |

| Time to Cmax (Tmax) | 2 - 5 hours | Healthy & Psoriasis Patients |

| Terminal Half-life (t₁/₂) | 16 - 28 hours | Healthy & Psoriasis Patients |

| Dose Proportionality | Dose-proportional after single doses; Less than dose-proportional after multiple daily doses (75-375 mg) | Healthy & Psoriasis Patients |

| Steady State Achievement | Within 12 days | Healthy & Psoriasis Patients |

| Accumulation Ratios | ~1.2 to 1.8 | Healthy & Psoriasis Patients |

| Effect of Food | Minimal | Healthy Participants |

| Drug-Drug Interaction | Limited impact of itraconazole on exposure | Healthy Participants |

| Apparent Clearance | 24.5 L/day | Psoriasis Patients |

| Apparent Volume of Distribution | 28.2 L | Psoriasis Patients |

Treatment with this compound 375 mg once-daily resulted in a numerical improvement in PASI and SAPS scores compared to placebo in patients with psoriasis.[9] The drug was generally well-tolerated in Phase I studies, with no serious adverse events or discontinuations due to the drug reported.[9]

Phase IIb Study (NCT05044234)

A Phase IIb, multicenter, randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in adults with moderate-to-severe psoriasis.[6] This study was terminated prematurely due to the preclinical toxicology findings.[6]

Figure 2: Workflow of the Phase IIb clinical trial (NCT05044234).

-

Study Design: A 16-week, double-blind treatment period followed by a 30-day follow-up.[6] Patients were randomized to receive once-daily oral this compound at doses of 75 mg, 150 mg, or 375 mg, or placebo.[6]

-

Participants: Adults aged 18-65 with a diagnosis of moderate-to-severe chronic plaque psoriasis for at least 6 months, who were candidates for systemic therapy or phototherapy.[6] Key inclusion criteria included a PASI score ≥ 12, a static Physician's Global Assessment (sPGA) score of 3 or 4, and ≥ 10% body surface area involvement.[6]

-

Primary Endpoint: The proportion of patients achieving at least a 75% improvement in PASI score (PASI 75) at week 16.[6]

-

Secondary Assessments: PASI 50/90/100, sPGA response, Psoriasis Symptoms Scale, itch improvement, adverse events, pharmacokinetics, and IL-17A/F biomarker levels.[6]

Despite the early termination, the available data showed that patients treated with this compound demonstrated an improvement in PASI scores.[6] The results should be interpreted with caution due to the small number of patients who completed the study (47 out of 156 enrolled).[6]

| Treatment Group | PASI 75 Achievement at Week 16 |

| Placebo | 0% |

| This compound 75 mg | 29% |

| This compound 150 mg | 8% |

| This compound 375 mg | 42% |

Source:[6]

Adverse event rates were similar between the 75 mg, 150 mg, and placebo groups.[6] The 375 mg group showed a higher rate of adverse events, though most were mild to moderate in severity.[6]

Conclusion

This compound was a promising orally available RORγt inverse agonist that showed clinical activity in patients with moderate-to-severe psoriasis. Its development was underpinned by a strong scientific rationale for targeting the IL-23/IL-17 pathway. The pharmacokinetic profile of this compound supported once-daily dosing. However, the emergence of adverse findings in a preclinical chronic toxicology study led to the discontinuation of its development. This case highlights the critical role of long-term toxicology studies in drug development and the inherent challenges in translating promising mechanisms of action into safe and effective therapies. The publicly available data, while limited in scope regarding the discovery and preclinical phases, provides valuable insights for researchers in the field of autoimmune disease and nuclear receptor modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (ABBV-157) / AbbVie, Inventiva [delta.larvol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound | C24H20Cl3F3N2O3 | CID 124123797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Cedirogant: A Technical Whitepaper on a Former Investigational RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedirogant (ABBV-157) is a potent, orally bioavailable small molecule that acts as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), RORγt is a key therapeutic target for a variety of autoimmune diseases. This compound was under clinical investigation for the treatment of moderate to severe psoriasis, a chronic inflammatory skin condition driven by the IL-23/IL-17 axis. Despite demonstrating clinical efficacy in Phase I and II trials, the development of this compound was discontinued due to findings in preclinical toxicology studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and clinical findings related to this compound.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name 2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-[1-[2,4-dichloro-3-[[7-chloro-5-(trifluoromethyl)indol-1-yl]methyl]benzoyl]piperidin-4-yl]acetic acid | PubChem[1] |

| Synonyms | ABBV-157, UNII-X6466M4LVP | PubChem[1] |

| CAS Number | 2055496-11-0 | PubChem[1] |

| Molecular Formula | C₂₄H₂₀Cl₃F₃N₂O₃ | PubChem[1] |

| Molecular Weight | 547.78 g/mol | PubChem[1] |

| SMILES | C1CN(CCC1CC(=O)O)C(=O)C2=C(C(=C(C=C2)Cl)CN3C=CC4=CC(=CC(=C43)Cl)C(F)(F)F)Cl | PubChem[1] |

Mechanism of Action: RORγt Inverse Agonism

This compound functions as an inverse agonist of RORγt, a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the subsequent production of IL-17.[2][3][4] In the context of psoriasis, the IL-23/IL-17 signaling pathway is a central driver of inflammation. By binding to RORγt, this compound reduces the transcriptional activity of this receptor, leading to decreased Th17 cell differentiation and a reduction in the secretion of IL-17 and other pro-inflammatory cytokines. This mechanism of action is depicted in the signaling pathway diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Cedirogant for Psoriasis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] This transcription factor is a key regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[1][3] The IL-23/IL-17 signaling pathway is a well-established driver of psoriasis pathogenesis.[4] By targeting RORγt, this compound was developed to disrupt this pathway and offer a novel oral treatment for moderate-to-severe plaque psoriasis.[1][4]

Despite showing promising efficacy signals in early clinical trials, the development of this compound was discontinued.[5] The decision was based on findings from a 39-week preclinical chronic toxicology study in dogs, which revealed a rapid decline in clinical condition, significant body weight loss, and gastrointestinal issues.[5] This whitepaper provides a comprehensive overview of the available preclinical and clinical data on this compound, alongside a discussion of the standard experimental protocols used to evaluate RORγt inverse agonists for psoriasis.

Mechanism of Action and Therapeutic Rationale

Psoriasis is a chronic autoimmune disease characterized by the hyperproliferation of keratinocytes and inflammation of the skin. The IL-23/IL-17 axis plays a central role in its pathophysiology. IL-23 promotes the expansion and maintenance of Th17 cells, which in turn produce IL-17A and IL-17F.[1] These cytokines act on keratinocytes, leading to the production of chemokines and antimicrobial peptides that recruit other immune cells and amplify the inflammatory response.

RORγt is the master transcription factor for Th17 cell differentiation and is essential for the production of IL-17.[3] As an inverse agonist, this compound binds to RORγt and reduces its transcriptional activity, thereby inhibiting Th17 cell function and suppressing the production of IL-17.[1][3] This mechanism of action offered the potential for an oral therapy that could rival the efficacy of injectable biologics targeting IL-17 or IL-23.[1]

Quantitative Data Summary

While detailed preclinical efficacy data for this compound is not publicly available, extensive pharmacokinetic and clinical efficacy data from Phase I and Phase II studies have been published.

Table 1: Clinical Efficacy of this compound in Moderate-to-Severe Plaque Psoriasis (Phase IIb Study)[5][6]

| Treatment Group (Once Daily) | PASI 75 Achievement at Week 16 |

| Placebo | 0% |

| This compound 75 mg | 29% |

| This compound 150 mg | 8% |

| This compound 375 mg | 42% |

Note: The Phase IIb study was terminated early, and the results should be interpreted with caution.[5][6]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults[7]

| Parameter | Value |

| Mean Terminal Half-life (t½) | 16 to 28 hours |

| Median Time to Maximum Plasma Concentration (Tmax) | 2 to 5 hours |

| Dose Proportionality | Dose-proportional after single doses; less than dose-proportional for multiple daily doses between 75 mg and 375 mg |

| Accumulation Ratios (75 mg - 375 mg q.d.) | Approximately 1.2 to 1.8 |

| Effect of Food | Minimal |

Table 3: Pharmacodynamic and Biomarker Data[8][9]

| Parameter | Finding |

| Serum IL-17A and IL-17F Levels | Decreased over time with 150 mg and 375 mg doses |

| Ex vivo IL-17A Inhibition (Model-estimated) | Half-maximal inhibitory concentration (IC50) of 0.56 mg/L |

| Maximum Inhibition of ex vivo IL-17A (Imax) | 0.76 (76%) |

Experimental Protocols for Preclinical Evaluation of RORγt Inverse Agonists

The following sections describe the likely experimental methodologies that would have been employed in the preclinical assessment of this compound, based on standard practices for this class of compounds.

In Vitro Assays: IL-17A Secretion Assay

Objective: To determine the in vitro potency of a RORγt inverse agonist in inhibiting IL-17A production from primary human T-cells.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. CD4+ T-cells are then purified from the PBMCs by magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation: Purified CD4+ T-cells are cultured in a medium containing anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor signaling. The cells are cultured under Th17 polarizing conditions, which includes the addition of IL-1β, IL-6, IL-23, and anti-IFN-γ and anti-IL-4 antibodies.

-

Compound Treatment: The differentiating Th17 cells are treated with various concentrations of the RORγt inverse agonist (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Cytokine Measurement: After a defined incubation period (e.g., 3-5 days), the cell culture supernatants are collected. The concentration of IL-17A in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IL-17A concentrations are plotted against the compound concentrations, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

In Vivo Models: IL-23-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of an orally administered RORγt inverse agonist in a mouse model of psoriasis-like skin inflammation.

Methodology:

-

Animal Model: C57BL/6 mice are typically used for this model.

-

Induction of Psoriasis-like Phenotype: A solution of recombinant mouse IL-23 is injected intradermally into the ear of each mouse daily or every other day for a specified period (e.g., 14-28 days). This induces a psoriasis-like phenotype characterized by erythema, scaling, and ear thickening.

-

Compound Administration: The RORγt inverse agonist is formulated for oral gavage and administered daily to the treatment groups at various dose levels. A vehicle control group receives the formulation without the active compound.

-

Efficacy Assessment:

-

Clinical Scoring: The severity of the skin inflammation is assessed regularly using a scoring system analogous to the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness. Ear thickness is measured daily using a digital caliper.

-

Histology: At the end of the study, ear tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess epidermal acanthosis (thickening) and inflammatory cell infiltration.

-

Biomarker Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or quantitative PCR. Draining lymph nodes can also be collected to analyze the Th17 cell population by flow cytometry.

-

-

Data Analysis: Statistical comparisons are made between the vehicle-treated and compound-treated groups for all efficacy endpoints.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: IL-23/IL-17 signaling pathway in psoriasis and the point of intervention for this compound.

Caption: A representative experimental workflow for the preclinical evaluation of a psoriasis drug candidate.

Conclusion

This compound represented a promising oral therapeutic strategy for psoriasis by targeting the core of the inflammatory cascade through RORγt inhibition. While its development was halted due to preclinical safety concerns, the available clinical data underscores the potential of this mechanism. The methodologies outlined in this whitepaper provide a framework for the preclinical evaluation of future RORγt inverse agonists, a class of molecules that continues to be of high interest for the treatment of autoimmune diseases. The journey of this compound serves as a critical case study, emphasizing the importance of thorough and long-term preclinical toxicology studies in drug development.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

Cedirogant (ABBV-157): A Technical Guide on its Role and Discontinuation in Immune-Mediated Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The development of cedirogant (ABBV-157) was discontinued by AbbVie in October 2022 due to findings from a preclinical chronic toxicology study. This document serves as a technical summary of the available scientific and clinical information up to the point of its discontinuation.

Executive Summary

This compound (ABBV-157) is an orally active, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor and key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, critical players in the pathogenesis of several immune-mediated inflammatory diseases (IMIDs). By inhibiting RORγt, this compound aimed to suppress the production of pro-inflammatory cytokines, primarily Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F), thereby disrupting the IL-23/IL-17 signaling axis. This compound underwent Phase I and Phase II clinical trials for the treatment of moderate to severe plaque psoriasis, demonstrating clinical efficacy and a generally well-tolerated profile in human subjects before its development was halted due to preclinical toxicology findings.

Mechanism of Action and Pharmacodynamics

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist binds to the same receptor and reduces its constitutive activity. In the case of RORγt, this compound binding stabilizes the receptor in an inactive conformation, preventing it from activating the transcription of target genes. This leads to a downstream reduction in the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines.

The primary pharmacodynamic effect of this compound is the inhibition of IL-17A and IL-17F secretion. Clinical studies have demonstrated a dose-dependent reduction in serum levels of these cytokines in patients treated with this compound.

Signaling Pathway

The IL-23/IL-17 signaling pathway is a cornerstone in the pathophysiology of many IMIDs. The following diagram illustrates the central role of RORγt and the point of intervention for this compound.

Clinical Development in Psoriasis

This compound's clinical development primarily focused on moderate to severe plaque psoriasis.

Phase I Studies

Phase I trials were conducted in healthy participants and patients with chronic plaque psoriasis to evaluate the pharmacokinetics (PK), safety, and preliminary efficacy of this compound.

-

Study Design: Single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.

-

Participants: Healthy volunteers and patients with moderate to severe chronic plaque psoriasis.

-

Dosing:

-

SAD: 20–750 mg single doses.

-

MAD: 75–375 mg once-daily (q.d.) doses.

-

-

Assessments:

-

Pharmacokinetics: Plasma concentrations of this compound were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Safety: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms.

-

Efficacy (in patients): Psoriasis Area and Severity Index (PASI) and Self-Assessment of Psoriasis Symptoms (SAPS).

-

| Parameter | Value | Population |

| Mean Terminal Half-life (t½) | 16–28 hours | Healthy Participants & Psoriasis Patients |

| Median Time to Max. Concentration (Tmax) | 2–5 hours | Healthy Participants & Psoriasis Patients |

| Dose Proportionality | Dose-proportional after single doses; less than dose-proportional from 75 to 375 mg q.d. | Healthy Participants & Psoriasis Patients |

| Steady-State Achievement | Within 12 days | Healthy Participants & Psoriasis Patients |

| Accumulation Ratios | ~1.2 to 1.8 | Healthy Participants & Psoriasis Patients |

| Food Effect | Minimal | Healthy Participants |

| Drug-Drug Interaction | Limited impact of itraconazole (a CYP3A inhibitor) on exposure | Healthy Participants |

Data sourced from Mohamed-Eslam F. Mohamed, et al. (2023).

Phase II Study (NCT05044234)

A Phase IIb, multicenter, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in adults with moderate-to-severe psoriasis. This study was terminated early due to preclinical findings.

-

Study Design: Randomized 1:1:1:1 to once-daily oral this compound 75 mg, 150 mg, 375 mg, or placebo for 16 weeks.

-

Participants: Adults aged 18-65 with moderate-to-severe chronic plaque psoriasis.

-

Primary Endpoint: Proportion of patients achieving ≥75% improvement from baseline in PASI (PASI 75) at week 16.

-

Secondary Assessments: PASI 50/90/100, static Physician's Global Assessment (sPGA) 0/1, Psoriasis Symptoms Scale 0, itch improvement, AEs, pharmacokinetics, and IL-17A/F biomarker levels.

| Efficacy Endpoint | Placebo (n=39) | This compound 75 mg (n=39) | This compound 150 mg (n=39) | This compound 375 mg (n=39) |

| PASI 75 | 0% | 28.6% | 7.7% | 41.7% |

| PASI 90 | 0% | 14.3% | 0% | 25.0% |

| PASI 100 | 0% | 7.1% | 0% | 8.3% |

| sPGA 0/1 | 0% | 21.4% | 7.7% | 33.3% |

Data sourced from Bissonnette, R., et al. (2024).

| Adverse Event Category | Placebo (n=39) | This compound 75 mg (n=39) | This compound 150 mg (n=39) | This compound 375 mg (n=39) |

| Any Adverse Event (AE) | 38.5% | 33.3% | 38.5% | 51.3% |

| AEs Possibly Related to Study Drug | 10.3% | 15.4% | 15.4% | 30.8% |

| Serious AEs | 0% | 2.6% | 0% | 5.1% |

| AEs Leading to Discontinuation | 0% | 2.6% | 0% | 5.1% |

Data presented as percentages of patients experiencing at least one event. Sourced from Bissonnette, R., et al. (2024).

Preclinical Findings and Discontinuation

The development of this compound was halted due to findings in a 39-week preclinical toxicology study in dogs. The primary observations were a rapid decline in the clinical condition of some animals, characterized by body weight loss and gastrointestinal (GI) signs. While the precise mechanisms for these toxicities have not been publicly detailed, they were significant enough to lead to the termination of the clinical program.

Logical Workflow for Preclinical to Clinical Development and Termination

This compound in Other Immune-Mediated Inflammatory Diseases

While the clinical development of this compound was focused on psoriasis, the mechanism of action targeting the IL-23/IL-17 axis suggests potential applicability to other IMIDs where this pathway is implicated, such as:

-

Psoriatic Arthritis

-

Ankylosing Spondylitis

-

Inflammatory Bowel Disease (Crohn's Disease and Ulcerative Colitis)

-

Rheumatoid Arthritis

However, publicly available data on preclinical or clinical investigations of this compound in these other IMIDs is limited. The preclinical toxicology findings that led to the discontinuation of the psoriasis program would likely have precluded its development for other indications.

Conclusion for Drug Development Professionals

The case of this compound offers several key takeaways for the development of targeted oral therapies for IMIDs, particularly RORγt inverse agonists:

-

Proof of Concept: The clinical data from the Phase II trial, despite its early termination, provided evidence that oral RORγt inverse agonism can lead to clinically meaningful improvements in psoriasis, validating the therapeutic target.

-

Pharmacodynamic-Efficacy Link: A clear correlation was observed between the pharmacodynamic effect (reduction in IL-17A/F) and clinical efficacy (improvement in PASI scores), supporting the mechanism of action.

-

Preclinical Toxicology is Critical: The discontinuation of this compound underscores the importance of long-term toxicology studies, especially for novel mechanisms of action. The adverse findings in dogs, despite a generally well-tolerated profile in humans in shorter-term studies, were a critical determinant of the program's fate.

-

Challenges for RORγt Inverse Agonists: The development of RORγt inhibitors has been challenging for the pharmaceutical industry, with several candidates facing safety or efficacy hurdles. The preclinical findings with this compound add to the body of knowledge regarding the potential on-target or off-target toxicities associated with this class of molecules. Future development in this area will require careful consideration of the safety profile and therapeutic window.

An In-Depth Technical Guide to the Pharmacodynamics of Cedirogant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedirogant (ABBV-157) is an orally bioavailable, small molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that plays a critical role in the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[3][4] Dysregulation of the IL-23/IL-17 signaling pathway is a well-established driver in the pathogenesis of several autoimmune diseases, including psoriasis.[5] this compound was developed to target this pathway, offering a potential oral therapeutic option for moderate to severe chronic plaque psoriasis.[1][4]

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows. The development of this compound was discontinued due to preclinical toxicology findings, and this guide will also address the available information regarding this decision.[6]

Mechanism of Action

This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist which would simply block the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. By binding to RORγt, this compound modulates the transcriptional activity of the receptor, leading to a downstream reduction in the expression of IL-17A and other Th17-associated cytokines.[3][6] This disruption of the IL-17/IL-23 signaling cascade is the primary mechanism through which this compound was expected to exert its therapeutic effect in psoriasis.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The pharmacodynamic and pharmacokinetic properties of this compound were evaluated in Phase I and Phase II clinical trials.[1][4][6] A summary of the key quantitative data is presented in the tables below.

Table 1: Pharmacodynamic Profile of this compound

| Parameter | Value | Study Population | Source |

| Mechanism of Action | RORγt Inverse Agonist | - | [1][2] |

| Target | Retinoic Acid-Related Orphan Receptor gamma t (RORγt) | - | [3] |

| Effect | Inhibition of IL-17A production | Healthy Participants & Psoriasis Patients | [6][7] |

| IC50 (ex vivo IL-17A inhibition) | 0.56 mg/L | Healthy Participants & Psoriasis Patients | [7] |

| Imax (ex vivo IL-17A inhibition) | 0.76 | Healthy Participants & Psoriasis Patients | [7] |

Note: Specific binding affinity data (Ki or Kd) for this compound to the RORγt receptor is not publicly available.

Table 2: Pharmacokinetic Profile of this compound (Single and Multiple Doses)

| Parameter | Value | Study Population | Dosing Regimen | Source |

| Mean Terminal Half-life (t1/2) | 16 - 28 hours | Healthy Participants & Psoriasis Patients | Single and Multiple Doses | [4] |

| Median Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Healthy Participants & Psoriasis Patients | Single and Multiple Doses | [4] |

| Dose Proportionality | Dose-proportional after single doses; Less than dose-proportional after multiple doses (75-375 mg q.d.) | Healthy Participants & Psoriasis Patients | Single and Multiple Doses | [4] |

| Time to Steady State | Within 12 days | Healthy Participants & Psoriasis Patients | Multiple Doses | [4] |

| Accumulation Ratios | ~1.2 to 1.8 | Healthy Participants | 75 - 375 mg q.d. | [4] |

| Food Effect | Minimal | Healthy Participants | Single Dose | [4] |

| Effect of Itraconazole (CYP3A4 inhibitor) | Limited impact on exposure | Healthy Participants | Single Dose | [4] |

Signaling Pathway and Experimental Workflows

RORγt Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the simplified IL-23/IL-17 signaling pathway and highlights the mechanism of action of this compound.

References

- 1. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in adults with psoriasis: a phase II, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of an allosteric binding site for RORγt inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Effects of Cedirogant on Cytokine Production

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of the current understanding of Cedirogant's effects on cytokine production, with a primary focus on its well-documented impact on Interleukin-17A (IL-17A). This compound is an orally bioavailable inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma thymus (RORγt), a master regulator of T helper 17 (Th17) cell differentiation.[1][2][3] As such, its primary mechanism of action involves the suppression of the Th17 pathway.[4][5] This document synthesizes available data from ex vivo studies, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows. Due to the discontinuation of this compound's development, publicly available in vitro data on its effects on other cytokines such as TNF-α, IL-1β, or IL-6 is limited. This guide will focus on the established effects on IL-17A and discuss the theoretical implications for other cytokines.

Data Presentation: Quantitative Effects of this compound on IL-17A Production

This compound has been shown to potently inhibit the production of IL-17A in ex vivo studies using whole blood from healthy participants and patients with psoriasis.[6] The key pharmacodynamic parameters are summarized in the table below.

| Parameter | Value | Cell/System Type | Study Population | Source |

| IC₅₀ | 0.56 mg/L | Whole Blood | Healthy Participants & Psoriasis Patients | [6] |

| Iₘₐₓ | 0.76 (76%) | Whole Blood | Healthy Participants & Psoriasis Patients | [6] |

Table 1: Pharmacodynamic Parameters of this compound on Ex Vivo IL-17A Inhibition IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of IL-17A production. Iₘₐₓ (Maximum inhibition): The maximum achievable inhibition of IL-17A production by this compound.

Experimental Protocols

This protocol outlines the methodology used to assess the inhibitory effect of this compound on IL-17A production in whole blood samples.[6][7]

Objective: To measure the dose-dependent inhibition of IL-17A secretion by this compound in stimulated whole blood.

Materials:

-

Freshly collected human whole blood in heparinized tubes.

-

This compound at various concentrations.

-

Stimulant cocktail (e.g., anti-CD3/anti-CD28 antibodies, or phorbol 12-myristate 13-acetate (PMA) and ionomycin).

-

RPMI-1640 culture medium.

-

CO₂ incubator (37°C, 5% CO₂).

-

Centrifuge.

-

Plasma/supernatant collection tubes.

-

IL-17A ELISA kit.

-

Microplate reader.

Procedure:

-

Blood Collection: Draw whole blood from participants into sodium heparin collection tubes.

-

Assay Setup: Within 2 hours of collection, aliquot whole blood into 96-well plates or tubes.

-

Compound Addition: Add varying concentrations of this compound (or vehicle control) to the blood samples and pre-incubate for a specified period (e.g., 1 hour) at 37°C.

-

Stimulation: Add the T-cell stimulation cocktail to induce cytokine production.

-

Incubation: Incubate the samples for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Plasma Collection: Following incubation, centrifuge the plates/tubes to pellet the blood cells.

-

Cytokine Quantification: Carefully collect the supernatant (plasma) and measure the concentration of IL-17A using a validated ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of IL-17A production for each this compound concentration relative to the vehicle control. Determine IC₅₀ and Iₘₐₓ values using non-linear regression analysis.

This protocol provides a general framework for assessing the effect of a compound like this compound on cytokine production from isolated immune cells.

Objective: To determine the effect of this compound on the production of various cytokines (e.g., IL-17A, TNF-α, IL-6, IL-1β) from stimulated Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Human PBMCs, isolated from whole blood via density gradient centrifugation (e.g., using Ficoll-Paque).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).

-

This compound at various concentrations.

-

Appropriate cell stimulant (e.g., Lipopolysaccharide (LPS) for monocytes to produce TNF-α/IL-6; Th17 polarizing conditions (TGF-β, IL-6, anti-IFN-γ, anti-IL-4) for T-cells to produce IL-17A).

-

96-well cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Centrifuge.

-

Cytokine-specific ELISA kits or a multiplex cytokine assay platform (e.g., Luminex).[8]

Procedure:

-

Cell Plating: Seed isolated PBMCs into a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

-

Stimulation: Add the chosen stimulant to the wells to induce cytokine expression. For Th17 differentiation, cells would be cultured for several days under polarizing conditions in the presence of the compound.

-

Incubation: Incubate the plate for a period appropriate for the target cytokine (e.g., 24 hours for TNF-α, 3-5 days for IL-17A in a differentiation assay).

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of the target cytokine(s) in the supernatant using ELISA or a multiplex assay.[9][10]

-

Data Analysis: Plot cytokine concentration against compound concentration to determine the inhibitory effects and calculate IC₅₀ values where applicable.

Mandatory Visualizations

Caption: RORγt signaling pathway for IL-17A production and its inhibition by this compound.

Caption: Workflow for the ex vivo whole blood IL-17A inhibition assay.

Discussion on Other Cytokines

While the effect of this compound on IL-17A is well-characterized, there is a lack of publicly available in vitro data regarding its direct effects on other key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Theoretical Considerations: RORγt is the lineage-defining transcription factor for Th17 cells.[4][11] These cells are known to produce a range of cytokines beyond IL-17A and IL-17F, including IL-22 and, under certain conditions, GM-CSF. Therefore, it is plausible that by inhibiting RORγt, this compound could also suppress the production of these other Th17-associated cytokines.[5] Some studies on other RORγt inhibitors have shown downregulation of IL-22 in addition to IL-17A.[5]

-

Indirect Effects: The pro-inflammatory environment in diseases like psoriasis is maintained by a complex cytokine network. IL-17A itself can induce the production of other cytokines, such as IL-6 and TNF-α, from various cell types like keratinocytes and fibroblasts. By potently inhibiting IL-17A, this compound could indirectly lead to a downstream reduction in these other cytokines in vivo. However, this is an indirect effect and does not reflect a direct inhibition of their production by this compound in the relevant immune cells.

-

Data Gap: Without specific in vitro studies on isolated cell populations like macrophages, dendritic cells, or non-Th17 T-cell subsets, it is not possible to conclude whether this compound has any direct, off-target effects on the production of cytokines like TNF-α or IL-1β.

Conclusion

The available evidence robustly demonstrates that this compound is a potent inhibitor of IL-17A production via its mechanism as a RORγt inverse agonist.[1][6] Quantitative data from ex vivo human whole blood assays confirm a high degree of maximal inhibition and a pharmacologically relevant IC₅₀.[6] The provided protocols and diagrams serve as a guide for researchers aiming to study this or similar compounds. The effect of this compound on other cytokine pathways remains uncharacterized in the public domain, and any potential effects are likely to be indirect consequences of its primary activity on the Th17/IL-17 axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, safety, and efficacy of this compound from phase I studies in healthy participants and patients with chronic plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simple and robust two-step ex vivo whole blood stimulation assay suitable for investigating IL-17 pathway in a clinical laboratory setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 9. h-h-c.com [h-h-c.com]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Target of Cedirogant: An In-depth Technical Guide to RORγt

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of Cedirogant (ABBV-157) was discontinued due to findings in a preclinical chronic toxicology study. This document serves as a technical guide to the scientific rationale and available data for this compound as a therapeutic agent targeting RORγt.

Executive Summary

This compound (ABBV-157) is a potent, orally bioavailable small molecule that functions as an inverse agonist of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a ligand-dependent nuclear transcription factor that is considered the master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17A (IL-17A). The IL-23/IL-17 axis plays a pivotal role in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis. By inhibiting RORγt activity, this compound aimed to reduce the production of IL-17A and thereby ameliorate the inflammatory cascade. Clinical trials for this compound in psoriasis showed signals of efficacy; however, its development was halted due to preclinical toxicology findings. This guide provides a comprehensive overview of the RORγt signaling pathway, the mechanism of action of this compound, and a summary of the available quantitative data and relevant experimental methodologies.

The RORγt Signaling Pathway

RORγt is a critical transcription factor for the differentiation of naïve CD4+ T cells into Th17 cells. The activation of this pathway is initiated by cytokines such as IL-6 and TGF-β, which induce the expression of RORγt. IL-23 plays a crucial role in the stabilization and expansion of the Th17 cell population. Once expressed, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F, leading to their transcription. As an inverse agonist, this compound binds to the ligand-binding domain of RORγt, inducing a conformational change that promotes the recruitment of corepressors and inhibits the recruitment of coactivators, thereby repressing the transcriptional activity of RORγt.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacodynamic Potency of this compound

| Parameter | Value | Assay System | Reference |

| IC50 (ex vivo IL-17A inhibition) | 0.56 mg/L | Ex vivo stimulated whole blood from healthy participants and psoriasis patients | [1][2] |

Note: Specific in vitro binding affinity data (Ki or Kd) for this compound to RORγt is not publicly available.

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Population | Reference |

| Mean Terminal Half-life (t1/2) | 16 - 28 hours | Healthy participants and psoriasis patients | [3][4] |

| Median Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Healthy participants and psoriasis patients | [3][4] |

| Dose Proportionality | Dose-proportional after single doses; less than dose-proportional for multiple daily doses (75-375 mg) | Healthy participants | [3][4] |

| Accumulation Ratios (Multiple Dosing) | ~1.2 to 1.8 | Healthy participants | [3][4] |

Table 3: Clinical Efficacy of this compound in Moderate-to-Severe Psoriasis (Phase II, 16 weeks)

| Treatment Group (once daily) | PASI 75 Achievement Rate | Reference |

| Placebo | 0% | [5] |

| This compound 75 mg | 29% | [5] |

| This compound 150 mg | 8% | [5] |

| This compound 375 mg | 42% | [5] |

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, the following sections describe representative and detailed methodologies for the key types of assays that would have been employed to characterize a RORγt inverse agonist like this compound.

RORγt Inverse Agonist Activity Assessment: Gal4-Luciferase Reporter Gene Assay

This assay is a common method to determine the functional potency of a compound as an inverse agonist for a nuclear receptor. It utilizes a chimeric receptor system where the ligand-binding domain (LBD) of RORγt is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This fusion protein then drives the expression of a luciferase reporter gene under the control of a promoter containing Gal4 upstream activating sequences (UAS).

Principle: In the absence of an inverse agonist, the RORγt-LBD exhibits constitutive activity, leading to the expression of luciferase. An inverse agonist will bind to the RORγt-LBD and induce a conformational change that reduces the transcriptional activity, resulting in a decrease in luciferase signal.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are seeded in 96-well plates at a density of 2 x 104 cells per well.

-

After 24 hours, cells are co-transfected with two plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000):

-

An expression vector encoding the Gal4-DBD fused to the human RORγt-LBD.

-

A reporter vector containing multiple copies of the Gal4 UAS upstream of a firefly luciferase gene.

-

-

A third plasmid expressing Renilla luciferase under a constitutive promoter can be co-transfected to normalize for transfection efficiency and cell viability.

-

-

Compound Treatment:

-

24 hours post-transfection, the medium is replaced with fresh DMEM containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

-

Compounds are typically tested in a 10-point dose-response curve with 3-fold serial dilutions.

-

-

Luciferase Assay:

-

After 24 hours of incubation with the compound, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Firefly and Renilla luciferase activities are measured sequentially in a luminometer.

-

-

Data Analysis:

-

The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.

-

The data is then plotted as the percentage of inhibition relative to the vehicle control versus the logarithm of the compound concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Inhibition of IL-17A Secretion from Human Whole Blood

This ex vivo assay measures the ability of a compound to inhibit the production of IL-17A from primary human immune cells in a physiologically relevant matrix.

Principle: Whole blood is stimulated with agents that activate T cells, leading to the production and secretion of IL-17A. The concentration of IL-17A in the plasma is then quantified, and the inhibitory effect of the test compound is determined.

Detailed Methodology:

-

Blood Collection and Compound Pre-incubation:

-

Fresh human whole blood is collected from healthy donors into sodium heparin-containing tubes.

-

The blood is pre-incubated with various concentrations of this compound or a vehicle control for 1 hour at 37°C.

-

-

Stimulation:

-

The blood is then stimulated with a combination of anti-CD3 and anti-CD28 antibodies to activate T cells.

-

The stimulated blood is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Plasma Collection:

-

After incubation, the blood is centrifuged to separate the plasma.

-

-

IL-17A Quantification:

-

The concentration of IL-17A in the plasma samples is measured using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Meso Scale Discovery (MSD) assay.

-

For an ELISA, plasma samples are added to a microplate pre-coated with an anti-human IL-17A capture antibody. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to generate a colorimetric signal that is proportional to the amount of IL-17A.

-

-

Data Analysis:

-

A standard curve is generated using recombinant human IL-17A.

-

The concentration of IL-17A in each sample is determined from the standard curve.

-

The percentage of inhibition of IL-17A production is calculated for each concentration of this compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound is a well-characterized RORγt inverse agonist that demonstrated the potential to modulate the IL-23/IL-17 pathway. The available pharmacodynamic, pharmacokinetic, and clinical data provided a strong rationale for its development in psoriasis. However, the discontinuation of its clinical program due to preclinical toxicology findings underscores the challenges in developing safe and effective therapies targeting this pathway. The information presented in this guide, including the signaling pathway, quantitative data, and representative experimental protocols, provides a valuable technical resource for researchers and drug development professionals working on RORγt and other targets in the field of immunology and autoimmune diseases.

References

- 1. This compound Population Pharmacokinetics and Pharmacodynamic Analyses of Interleukin-17A Inhibition in Two Phase 1 Studies in Healthy Participants and Participants with Moderate to Severe Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A time-resolved fluorescence resonance energy transfer assay suitable for high-throughput screening for inhibitors of immunoglobulin E–receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Use of Cedirogant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedirogant (also known as ABBV-157) is a potent, orally bioavailable small molecule that functions as an inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt).[1][2][3] RORγt is a master transcriptional regulator pivotal for the differentiation and function of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1][4] Dysregulation of the IL-23/IL-17 signaling axis, which is governed by RORγt, is strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis.[1][4][5][6] this compound was developed to target this pathway and was investigated for the treatment of moderate to severe plaque psoriasis.[1][6] Although its clinical development was discontinued due to findings in preclinical toxicology studies, this compound remains a valuable tool for in vitro and in vivo research aimed at understanding the role of RORγt and the Th17 pathway in health and disease.[4][7][8]

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in laboratory research.

Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of RORγt. As an inverse agonist, it not only blocks the binding of potential activating ligands but also actively represses the basal transcriptional activity of the receptor. This leads to a downstream reduction in the expression of RORγt target genes, including IL17A, IL17F, and IL23R.[4][5] The ultimate consequence is the inhibition of Th17 cell differentiation and the suppression of IL-17-mediated inflammatory responses.[1][4]

Signaling Pathway of this compound's Action

Quantitative Data Summary

While specific preclinical binding affinities and in vitro potencies for this compound are not extensively published, data from clinical trials provide valuable insights into its pharmacokinetic and pharmacodynamic properties.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Population | Dosing | Source |

| Time to Max. Concentration (Tmax) | 2 - 5 hours | Healthy Volunteers & Psoriasis Patients | Single and Multiple Doses | [9][10] |

| Terminal Half-life (t½) | 16 - 28 hours | Healthy Volunteers & Psoriasis Patients | Single and Multiple Doses | [9][10] |

| Accumulation Ratio | ~1.2 to 1.8 | Healthy Volunteers & Psoriasis Patients | Multiple Doses (75-375 mg q.d.) | [9][10] |

| Food Effect on Exposure | Minimal | Healthy Volunteers | Single Dose | [9][10] |

| Itraconazole Effect on Exposure | Limited | Healthy Volunteers | Single Dose | [9][10] |

| Apparent Clearance | 24.5 L/day | Psoriasis Patients | 375 mg q.d. | [11] |

| Apparent Volume of Distribution | 28.2 L | Psoriasis Patients | 375 mg q.d. | [11] |

Table 2: Clinical Efficacy of this compound in Moderate-to-Severe Psoriasis (Phase II)

| Treatment Group (once daily) | PASI 75 Achievement at Week 16 | Source |

| Placebo | 0% | [1][5][7][12] |

| This compound 75 mg | 28.6% - 29% | [1][5][7][12] |

| This compound 150 mg | 7.7% - 8% | [1][5][7][12] |

| This compound 375 mg | 41.7% - 42% | [1][5][7][12] |

Note: The Phase II study was terminated early; results should be interpreted in this context.[1][5][7][12]

Table 3: Pharmacodynamic Activity of this compound

| Parameter | Value | Assay | Source |

| IC50 (ex vivo IL-17A inhibition) | 0.56 mg/L | Ex vivo whole blood stimulation | [13] |

| Imax (ex vivo IL-17A inhibition) | 0.76 | Ex vivo whole blood stimulation | [13] |

Experimental Protocols

The following are representative protocols for the characterization of RORγt inverse agonists like this compound. Specific conditions may require optimization.

In Vitro Assays

This assay determines the binding affinity of this compound to the RORγt protein.

Objective: To determine the inhibitory constant (Ki) of this compound for the RORγt ligand-binding domain (LBD).

Materials:

-

Recombinant human RORγt-LBD

-

Radioligand (e.g., [3H]-labeled RORγt agonist/inverse agonist)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add in order:

-

Assay Buffer

-

A fixed concentration of radioligand (typically at its Kd value)

-

Varying concentrations of this compound or vehicle control.

-

Recombinant RORγt-LBD to initiate the binding reaction.

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled RORγt ligand.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by plotting the percent specific binding against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay evaluates the functional effect of this compound on primary T cells.

Objective: To measure the dose-dependent inhibition of Th17 cell differentiation and IL-17A production by this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Naive CD4+ T cell isolation kit

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Anti-human CD3 and anti-human CD28 antibodies (plate-bound or beads)

-

Th17 polarizing cytokines: IL-6, IL-1β, IL-23, TGF-β

-

Anti-IL-4 and anti-IFN-γ neutralizing antibodies

-

This compound

-

Cell stimulation cocktail (e.g., PMA and Ionomycin)

-

Brefeldin A or Monensin

-

Human IL-17A ELISA kit or antibodies for intracellular cytokine staining (ICS) and flow cytometry

Protocol:

-

Isolate naive CD4+ T cells from human PBMCs.

-

Activate the T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of Th17 polarizing cytokines and neutralizing anti-IL-4 and anti-IFN-γ antibodies.

-

Simultaneously, treat the cells with serial dilutions of this compound or vehicle control.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

For the final 4-6 hours of culture, restimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for ICS, or without for ELISA.

-

For ELISA: Collect the culture supernatants and measure the concentration of IL-17A using a commercial ELISA kit according to the manufacturer's instructions.

-

For ICS: Harvest the cells, wash, and perform surface staining for CD4. Then, fix and permeabilize the cells and perform intracellular staining for IL-17A.

-